Lipophilicity Comparison: Target Alcohol vs. Ketone Analog
The lipophilicity (XLogP3) of 1-(6-(4-chlorophenyl)-2-methylpyridin-3-yl)ethanol is quantitatively lower than that of its corresponding ketone, 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone. This difference directly impacts membrane permeability and solubility profiles. The target compound has a computed XLogP3 of 3.1 [1]. The ketone analog has a reported LogP of 3.913 . This lower lipophilicity for the alcohol suggests superior aqueous solubility and a different pharmacokinetic absorption profile.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanone; LogP = 3.913 |
| Quantified Difference | ΔLogP ≈ -0.81 |
| Conditions | Computed property; XLogP3 for target compound, unspecified method for ketone |
Why This Matters
For researchers optimizing lead compounds for central nervous system (CNS) penetration or oral bioavailability, a LogP difference of 0.8 units can result in a significantly different absorption, distribution, metabolism, and excretion (ADME) outcome, making direct substitution invalid without retesting.
- [1] PubChem. (2025). 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)ethanol (CID 66490068). National Center for Biotechnology Information. View Source
